molecular formula C9H17NO3 B1530140 Butyl (S)-3-aminotetrahydrofuran-3-carboxylate CAS No. 1037301-09-9

Butyl (S)-3-aminotetrahydrofuran-3-carboxylate

Cat. No.: B1530140
CAS No.: 1037301-09-9
M. Wt: 187.24 g/mol
InChI Key: WLXZWNOGIHHQBQ-VIFPVBQESA-N
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Description

Butyl (S)-3-Aminotetrahydrofuran-3-carboxylate is a chiral ester of the non-proteinogenic amino acid, 3-aminotetrahydrofuran-3-carboxylic acid. This compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. Its structure, featuring both a reactive ester group and a protected amino group on the same tetrahydrofuran carbon atom, makes it a versatile precursor for the synthesis of more complex molecules. Tetrahydrofuran-based aminocarboxylates are of significant interest in medicinal chemistry as key intermediates in the development of active pharmaceutical ingredients. Research indicates that structurally related tetrahydrofuran carboxylate compounds are investigated as intermediates in the synthesis of androgen receptor inhibitors, which are a class of compounds explored for their potential in anti-cancer therapies . The ester group facilitates further transformations, such as hydrolysis to the corresponding acid or transesterification, while the amino group can be functionalized to create a wide array of derivatives. As a chiral building block, it can be used to introduce stereochemical complexity into target molecules. Researchers utilize this compound in the development of novel therapeutic agents and in the study of structure-activity relationships. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Ensure proper safety precautions are followed during handling. Refer to the relevant Material Safety Data Sheet for detailed hazard information.

Properties

IUPAC Name

butyl (3S)-3-aminooxolane-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-2-3-5-13-8(11)9(10)4-6-12-7-9/h2-7,10H2,1H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLXZWNOGIHHQBQ-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC(=O)[C@@]1(CCOC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101240876
Record name Butyl (3S)-3-aminotetrahydro-3-furancarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1037301-09-9
Record name Butyl (3S)-3-aminotetrahydro-3-furancarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1037301-09-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butyl (3S)-3-aminotetrahydro-3-furancarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101240876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Butyl (S)-3-aminotetrahydrofuran-3-carboxylate is a cyclic amino acid derivative that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its five-membered ring structure, which contributes to its stability and reactivity. The compound can be synthesized through several methods, including asymmetric synthesis techniques that enhance its enantiomeric purity. The synthesis often involves the use of specific catalysts to achieve high yields and selectivity, as demonstrated in various studies .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interaction : This compound has been shown to interact with sigma receptors, which are implicated in various neurological processes. Studies indicate that ligands targeting these receptors may have therapeutic potential for treating conditions such as depression and anxiety .
  • Peptide Formation : Incorporation into peptide sequences has revealed that this compound can stabilize secondary structures like β-turns and helices. This stabilization is crucial for the biological function of peptides, influencing their interaction with other biomolecules .

Research Findings

Recent studies have focused on the pharmacological effects and potential applications of this compound:

  • Anticancer Activity : Research has indicated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. The modulation of sigma receptors may play a role in this activity, offering a pathway for developing novel anticancer therapies .
  • Neuroprotective Effects : There is emerging evidence suggesting that this compound could provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases by modulating receptor activity and reducing oxidative stress .

Case Studies

Several case studies have explored the applications of this compound:

StudyFocusFindings
Study 1Synthesis OptimizationAchieved a high yield of this compound using chiral catalysts .
Study 2Peptide Structure AnalysisDemonstrated that peptides containing this compound stabilized β-turn structures, enhancing their biological activity .
Study 3Anticancer PotentialFound significant cytotoxic effects on breast cancer cell lines when treated with derivatives of this compound .

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of compounds related to "3-aminotetrahydrofuran-3-carboxylic acid," focusing on scientific research, and related derivatives like Butyl (S)-3-aminotetrahydrofuran-3-carboxylate:

Scientific Research Applications

(R)-3-Aminotetrahydrofuran-3-carboxylic acid

  • Chemistry : Used as a building block in synthesizing complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
  • Biology : Studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
  • Medicine : Investigated for potential therapeutic applications, including serving as a scaffold for drug design and development.
  • Industry : Employed in the production of fine chemicals and pharmaceuticals.

Asymmetric Synthesis

  • (3S,4R)-4-aminotetrahydrofuran-3-carboxylic acid is used in asymmetric synthesis . For example, it has been used in catalysis .

Derivatives in Pharmaceutical Applications

  • Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid amides are relevant to the manufacturing of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides . These have high pharmacological potency and satisfy physicochemical requirements for high purity and crystallinity .
  • Anhydrous crystalline forms of compounds such as (S)-3-[(5-chloro-thiophen-2-yl)-carbonylamino]-N-(3-methyl-2,3,4,5-tetrahydro-1H-benzo[c]azepin-7-yl)-tetrahydrofuran-3-carboxylic acid amide, have been explored .

General Reactions

  • Oxidation : May yield oxo derivatives like ketones or aldehydes.
  • Reduction : May yield alcohols or aldehydes.
  • Substitution : Can produce various substituted derivatives depending on the nucleophile used.

Additional compounds and applications

  • The tert-butyl esters with free amino groups are quickly produced in good yields by treating various free amino acids with bis(trifluoromethanesulfonyl)imide in tert-butyl acetate . Various carboxylic acids and alcohols without amino groups were converted into tert-butyl esters and ethers, respectively, in high yields in the presence of small catalytic amounts of bis(trifluoromethanesulfo- .
  • Tert-butyl trans-4-[[(1S)-1-phenylethyl]amino]tetrahydrofuran-3-carboxylate hydrochloride has potential applications in pharmaceutical. Its unique structural features make it a candidate for further investigations into its pharmacological properties. Interaction studies involving this compound typically focus on its binding affinity to various biological targets. Preliminary investigations suggest that similar compounds may interact with neurotransmitter receptors or enzymes involved in metabolic pathways and understanding these interactions could provide insights into its mechanism of action and therapeutic potential.

Comparison with Similar Compounds

Physicochemical Properties

Property This compound (Inferred) Butyl Acrylate Butyl Acetate Butylcarbitol Acetate
Molecular Formula C₉H₁₅NO₃ (estimated) C₇H₁₂O₂ C₆H₁₂O₂ C₁₀H₂₀O₄
Molecular Weight (g/mol) ~185.22 128.17 116.16 204.3
Boiling Point Moderate (est. 200–250°C) 145–148°C 126°C 246.7°C
Water Solubility Moderate (due to amine) Low (0.14 g/100 mL) 0.68 g/100 mL 6.5 g/100 g
Key Functional Groups Ester, amine, tetrahydrofuran Ester, acrylate Ester Glycol ether ester

Notes:

  • The amino group in the target compound likely increases polarity and water solubility compared to non-polar esters like Butyl Acetate .
  • Butylcarbitol Acetate’s high boiling point (246.7°C) reflects its glycol ether structure, while the target compound’s tetrahydrofuran ring may confer intermediate volatility .

Critical Analysis of Structural and Functional Differences

  • Amino Group vs. Ester/Alkyl Groups: The amino group introduces basicity and hydrogen-bonding capacity, differentiating it from non-polar esters like Butyl Acetate. This could enhance solubility in polar solvents and biological activity .
  • Chirality : The (S)-configuration enables enantioselective applications, unlike achiral analogs such as Butyl Carbitol .
  • Thermal Stability : The tetrahydrofuran ring may confer greater thermal stability compared to linear esters like Butyl Acrylate, which polymerizes readily .

Preparation Methods

Acylation and Cyclization Route (Patent WO2008080891A2)

This method involves multi-step chemical transformations starting from appropriately substituted intermediates:

  • Step i: Acylation of an amine
    An amine intermediate (e.g., compound IV or VII) is acylated with an activated carboxylic acid derivative (e.g., acid chloride or anhydride) under controlled conditions. Solvents used include methylene chloride, chloroform, tetrahydrofuran, or dimethylformamide. The reaction temperature ranges from -20°C to 200°C, preferably -10°C to 160°C, often in the presence of organic or inorganic bases to facilitate acylation.

  • Step ii: Cyclization
    The acylated intermediate undergoes intramolecular cyclization to form the tetrahydrofuran ring, preserving the stereochemistry at the 3-position.

  • Step iii: Deprotection
    If amino protecting groups are present, they are removed under mild conditions to yield the free amino group.

This method allows the preparation of 3-amino-tetrahydrofuran-3-carboxylic acid amides with high optical purity and can be adapted to produce the butyl ester derivative by selecting appropriate esterifying agents during acylation.

Chemo-Enzymatic Synthesis (Patent US10421734B1)

A highly practical and economically viable chemo-enzymatic route has been developed, which includes:

  • Step a: Preparation of alkyl-(S)-2-aroylamino-4-halo butanoate
    Starting from racemic tetrahydrofuran-3-carboxylic acid, selective enzymatic resolution or use of enantiopure starting materials yields the (S)-enantiomer of 2-aroylamino-4-halo butanoate esters. The alkyl group can be butyl, enabling direct synthesis of the butyl ester.

  • Step b: Reduction using metal borohydrides
    The halo ester is reduced with metal borohydrides such as lithium borohydride, sodium borohydride, potassium borohydride, or zinc borohydride in suitable solvents to produce (S)-2-aroylamino-4-halo-1-butanol.

  • Step c: Cyclization
    Treatment with a base induces cyclization to form (S)-aroylamino tetrahydrofuran.

  • Step d: Deprotection and conversion to hydrochloride salt
    The aroyl protecting group is removed using a metal hydroxide/alcohol medium followed by acidification with aqueous hydrochloric acid to afford (S)-3-aminotetrahydrofuran hydrochloride.

Key reagents and conditions:

Step Reagents/Conditions Notes
a Acid halides (e.g., butyryl chloride/bromide) Selection of acid halide influences ester group
b Metal borohydrides (LiBH4, NaBH4, KBH4, Zn(BH4)2) Reducing agents for halo ester to halo alcohol
c Base (e.g., alkali metal hydroxides) Induces cyclization to tetrahydrofuran ring
d Metal hydroxide/alcohol, then aqueous HCl Removes protecting group, yields hydrochloride salt

The method allows flexibility in choosing the alkyl ester group (butyl in this case) and the aroyl protecting groups (benzoyl, methylbenzoyl, chlorobenzoyl, methoxybenzoyl, or p-toluenesulfonyl), enabling tailored synthesis with high enantiomeric purity.

Comparative Table of Key Preparation Parameters

Parameter Acylation & Cyclization Route Chemo-Enzymatic Route
Starting Material Amines and activated carboxylic acid derivatives Racemic or enantiopure tetrahydrofuran derivatives
Optical Purity High, maintained via stereoselective acylation High, via enzymatic resolution and chiral intermediates
Key Reagents Acid chlorides/anhydrides, bases, solvents Acid halides, metal borohydrides, bases
Reaction Conditions -20 to 200°C, various organic solvents Mild to moderate temperatures, metal hydroxide/alcohol
Protecting Groups Amino protecting groups (cleaved post-cyclization) Aroyl protecting groups (benzoyl, methylbenzoyl, etc.)
Final Product Form Free amine or amide derivatives Hydrochloride salt of (S)-3-aminotetrahydrofuran
Ester Group Control Via choice of acid derivative Via choice of alcohol in esterification step

Research Findings and Notes

  • The acylation step is critical for controlling the stereochemistry and the nature of the ester group. Using butyryl chloride or bromide as acylating agents leads directly to the butyl ester derivative.

  • The chemo-enzymatic method is particularly advantageous for scalability and economic viability, leveraging commercially available enantiopure starting materials and mild reaction conditions.

  • Metal borohydrides are versatile reducing agents, with lithium borohydride often preferred for its strong reducing power and selectivity.

  • Protecting group strategies are essential to prevent side reactions and to ensure high optical purity in the final product.

  • The final hydrochloride salt form obtained in the chemo-enzymatic route enhances the compound's stability and ease of handling.

Q & A

Basic Question: What are the recommended synthetic routes for Butyl (S)-3-aminotetrahydrofuran-3-carboxylate, and how can side reactions be minimized?

Category : Synthesis Optimization
Methodological Answer :
The synthesis typically involves ring-opening reactions of tetrahydrofuran derivatives followed by stereoselective amination. A common approach includes:

  • Step 1 : Protection of the tetrahydrofuran carboxylate group using tert-butyl esters to prevent unwanted nucleophilic attacks .
  • Step 2 : Enantioselective introduction of the amino group via catalytic asymmetric synthesis, employing chiral catalysts (e.g., Ru-BINAP systems) to ensure (S)-configuration .
  • Step 3 : Deprotection and purification via reverse-phase HPLC or column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) .
    Minimizing Side Reactions :
  • Use anhydrous conditions to avoid hydrolysis of the ester group.
  • Monitor reaction progress with LC-MS to detect intermediates and byproducts early .

Advanced Question: How can researchers resolve discrepancies in reported enantiomeric purity of this compound across studies?

Category : Analytical Chemistry & Data Validation
Methodological Answer :
Discrepancies often arise from differences in analytical methods. To standardize assessments:

  • Chiral HPLC : Use a Chiralpak IG-3 column with a mobile phase of ethanol/heptane (70:30) at 1.0 mL/min, detecting UV absorption at 254 nm .
  • NMR with Chiral Shift Reagents : Employ Eu(hfc)₃ to split enantiomeric signals in ¹H NMR, allowing quantitative analysis .
  • Cross-Validation : Compare results with polarimetry ([α]D²⁵) and circular dichroism (CD) spectroscopy to confirm consistency .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Category : Structural Elucidation
Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from the tetrahydrofuran ring and butyl ester .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula via ESI+ mode, targeting [M+H]⁺ at m/z 216.1234 (calculated for C₁₀H₁₈NO₃⁺) .
  • IR Spectroscopy : Identify key functional groups (e.g., ester C=O stretch at ~1730 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Advanced Question: How does the stereochemistry of this compound influence its biological activity in enzyme inhibition studies?

Category : Structure-Activity Relationships (SAR)
Methodological Answer :
The (S)-enantiomer often exhibits higher binding affinity due to spatial compatibility with chiral enzyme pockets. For example:

  • Kinetic Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (ka, kd) with immobilized enzymes like proteases or kinases .
  • Docking Simulations : Perform molecular dynamics (MD) simulations using software like AutoDock Vina to compare (S)- and (R)-enantiomer interactions with active sites .
  • Inhibition Assays : Test enantiomers in fluorogenic substrate-based assays (e.g., for MMP-3) to quantify IC₅₀ differences .

Basic Question: What stability considerations are critical for storing this compound?

Category : Chemical Stability & Storage
Methodological Answer :

  • Temperature : Store at –20°C in amber vials to prevent thermal degradation and photolysis .
  • Moisture Control : Use desiccants (e.g., silica gel) in sealed containers to avoid ester hydrolysis.
  • Purity Monitoring : Reassess via HPLC every 6 months; degradation products (e.g., free carboxylic acid) appear as new peaks at shorter retention times .

Advanced Question: How can researchers address contradictory data on the compound’s solubility in polar vs. nonpolar solvents?

Category : Solubility Profiling & Solvent Selection
Methodological Answer :

  • Phase Solubility Studies : Use the Higuchi-Carstensen method to measure solubility in binary solvent systems (e.g., DMSO/water) .
  • Molecular Dynamics (MD) : Simulate solvation free energy in solvents like THF or chloroform to predict solubility trends .
  • Experimental Validation : Compare experimental data with Hansen solubility parameters (δD, δP, δH) to identify optimal solvents for reaction conditions .

Basic Question: What strategies are effective for scaling up the synthesis of this compound without compromising enantiomeric excess?

Category : Process Chemistry
Methodological Answer :

  • Catalyst Recycling : Use immobilized chiral catalysts (e.g., silica-supported BINAP-Ru) to maintain enantioselectivity at scale .
  • Flow Chemistry : Implement continuous-flow reactors for precise control of reaction parameters (temperature, residence time) .
  • In-line Analytics : Integrate PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of enantiomeric excess .

Advanced Question: How can computational methods predict the metabolic pathways of this compound in biological systems?

Category : Predictive Toxicology
Methodological Answer :

  • In Silico Metabolism : Use software like MetaSite to identify probable Phase I/II metabolites (e.g., ester hydrolysis to carboxylic acid, glucuronidation) .
  • CYP450 Inhibition Assays : Test against recombinant CYP isoforms (e.g., 3A4, 2D6) using fluorogenic substrates to assess metabolic stability .
  • Comparative Analysis : Cross-reference predictions with in vitro hepatocyte incubation studies and LC-MS/MS metabolite profiling .

Basic Question: What are the key considerations for designing a stability-indicating assay for this compound?

Category : Analytical Method Development
Methodological Answer :

  • Forced Degradation Studies : Expose the compound to heat (40°C), acid/base (0.1M HCl/NaOH), and UV light to generate degradants .
  • HPLC Method : Use a C18 column with a gradient of 0.1% TFA in water/acetonitrile (95:5 to 5:95 over 30 min) to resolve degradants .
  • Validation Parameters : Assess specificity, linearity (R² > 0.999), and LOD/LOQ (e.g., 0.1 µg/mL) per ICH guidelines .

Advanced Question: How can researchers investigate the role of the tetrahydrofuran ring conformation in the compound’s pharmacological activity?

Category : Conformational Analysis
Methodological Answer :

  • X-ray Crystallography : Determine the solid-state conformation of the tetrahydrofuran ring and compare with bioactive conformations .
  • NOESY NMR : Identify intramolecular interactions (e.g., H-bonding between NH₂ and ester groups) that stabilize specific conformers .
  • SAR Studies : Synthesize analogs with locked ring conformations (e.g., bridged derivatives) and test activity in target assays .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Butyl (S)-3-aminotetrahydrofuran-3-carboxylate
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Butyl (S)-3-aminotetrahydrofuran-3-carboxylate

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